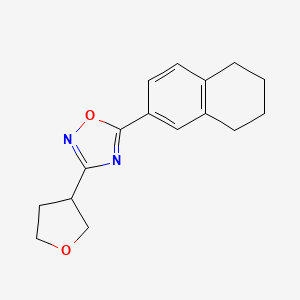

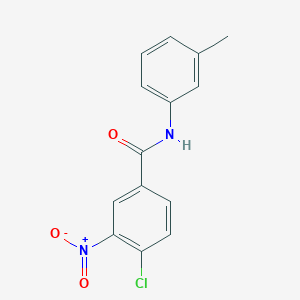

3-(tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of asymmetric 1,3,4-oxadiazole derivatives, including those containing naphthalene units, involves several key steps. These typically include the formation of the oxadiazole ring through cyclization reactions and the introduction of tetrahydrofuran and tetrahydronaphthalene moieties through subsequent synthetic steps. Characterization techniques such as FT-IR, NMR, mass spectrometry, and elemental analysis are commonly employed to confirm the structure of the synthesized compounds (Lu & He, 2014).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often analyzed using density functional theory (DFT) and cyclic voltammetry to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. These properties are crucial for understanding the electronic structure and reactivity of these compounds. For instance, high HOMO levels indicate good hole injection properties, which are beneficial for optoelectronic applications (Lu & He, 2014).

Applications De Recherche Scientifique

Anticancer Applications

A series of 1,3,4-oxadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and rat glioma cells. These compounds have demonstrated significant anticancer activities, with some showing potent effects in inducing apoptosis, caspase-3 activation, and inhibiting key cancer-related pathways such as Akt and FAK. The molecular docking studies suggest these compounds fit well into the active sites of Akt and FAK, indicating a potential mechanism of action. Notably, compounds like N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide have shown to increase apoptotic cell populations and cause mitochondrial membrane depolarization more effectively than cisplatin in certain cell lines (Altıntop et al., 2018).

Optoelectronic Materials

Oxadiazole derivatives containing naphthalene and stilbene units have been synthesized and characterized for their optical and electrochemical properties. These compounds exhibit bright violet to blue emission with high fluorescence quantum yields and large Stokes shifts, suggesting their suitability for application in optoelectronic materials (Lu & He, 2014).

Energetic Materials

The combination of nitroaminofurazan and 1,3,4-oxadiazole rings has been explored for the development of energetic materials. These compounds exhibit good thermal stability and acceptable sensitivity values, with performance numbers indicating potential comparability to known explosives like RDX. The presence of extensive hydrogen-bonding interactions contributes to their desirable properties (Tang et al., 2015).

Propriétés

IUPAC Name |

3-(oxolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-4-12-9-13(6-5-11(12)3-1)16-17-15(18-20-16)14-7-8-19-10-14/h5-6,9,14H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRKRNIOEBJHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)